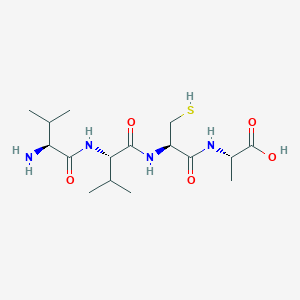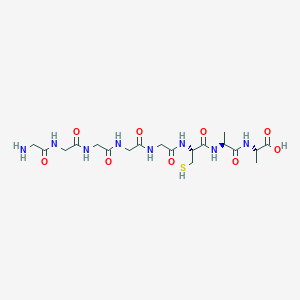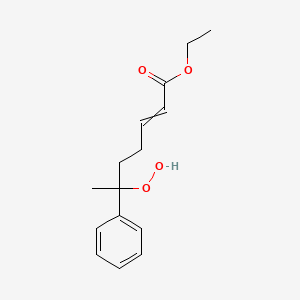![molecular formula C18H14BrN3O B14228253 Benzamide, 3-[5-[(3-bromophenyl)amino]-3-pyridinyl]- CAS No. 821784-36-5](/img/structure/B14228253.png)
Benzamide, 3-[5-[(3-bromophenyl)amino]-3-pyridinyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 3-[5-[(3-bromophenyl)amino]-3-pyridinyl]- is a complex organic compound that belongs to the class of benzamides. Benzamides are widely recognized for their diverse applications in pharmaceuticals, agriculture, and materials science. This particular compound is notable for its unique structure, which includes a bromophenyl group and a pyridinyl group, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzamide, 3-[5-[(3-bromophenyl)amino]-3-pyridinyl]- typically involves the direct condensation of benzoic acids and amines. One efficient method reported involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.
Industrial Production Methods
Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines. the method involving ultrasonic irradiation and Lewis acidic ionic liquids is gaining traction due to its efficiency and environmental benefits .
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, 3-[5-[(3-bromophenyl)amino]-3-pyridinyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form amine derivatives.
Substitution: The bromophenyl group allows for substitution reactions, where the bromine atom can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted benzamides, amine derivatives, and oxidized products, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Benzamide, 3-[5-[(3-bromophenyl)amino]-3-pyridinyl]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mecanismo De Acción
The mechanism of action of benzamide, 3-[5-[(3-bromophenyl)amino]-3-pyridinyl]- involves its interaction with specific molecular targets and pathways. It is known to act as an allosteric activator of certain enzymes, influencing their catalytic activity. Molecular docking studies have shown that this compound can form hydrogen bonds with key residues in the active sites of target proteins, thereby modulating their function .
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole derivatives: These compounds share structural similarities and are known for their diverse biological activities.
Pyrazoline derivatives: These compounds also exhibit a range of biological activities and are structurally related to benzamides.
Uniqueness
What sets benzamide, 3-[5-[(3-bromophenyl)amino]-3-pyridinyl]- apart is its unique combination of a bromophenyl group and a pyridinyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
821784-36-5 |
|---|---|
Fórmula molecular |
C18H14BrN3O |
Peso molecular |
368.2 g/mol |
Nombre IUPAC |
3-[5-(3-bromoanilino)pyridin-3-yl]benzamide |
InChI |
InChI=1S/C18H14BrN3O/c19-15-5-2-6-16(9-15)22-17-8-14(10-21-11-17)12-3-1-4-13(7-12)18(20)23/h1-11,22H,(H2,20,23) |
Clave InChI |
OTBKMPNEGDWBTQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(=O)N)C2=CC(=CN=C2)NC3=CC(=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


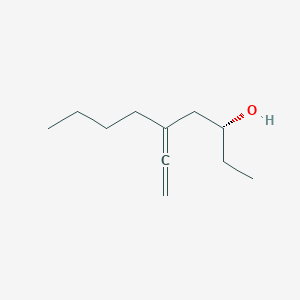
![2-Methyl-6-[2-(3-methylsulfanylphenyl)ethynyl]pyridine;hydrochloride](/img/structure/B14228172.png)
![2,4-Dichloro-6-[5-(furan-2-yl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14228181.png)
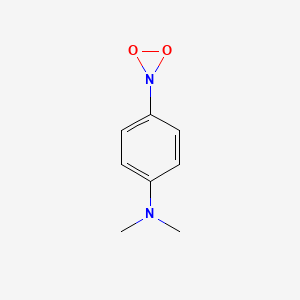

![Benzamide, 3-methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclopentyl]-](/img/structure/B14228196.png)
![3-{2-[(But-2-yn-1-yl)oxy]phenyl}prop-2-en-1-ol](/img/structure/B14228224.png)
![Benzoic acid, 4-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]-](/img/structure/B14228227.png)
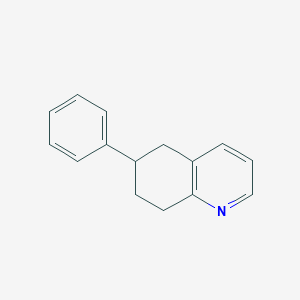
![{[4-(Diethylamino)phenyl]methyl}(triphenyl)phosphanium iodide](/img/structure/B14228234.png)
![N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}pyridine-3-carboxamide](/img/structure/B14228235.png)
